molecular formula C23H25N3OS B2979858 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide CAS No. 2034482-80-7

2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2979858
CAS No.: 2034482-80-7
M. Wt: 391.53
InChI Key: UEMCQHNXKYJNKB-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold linked to two distinct aromatic moieties:

  • A 4-(isopropylthio)phenyl group, contributing sulfur-based lipophilicity and steric bulk.

This compound’s structure suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where pyrimidine and sulfur-containing motifs are pharmacologically relevant (e.g., kinase inhibitors or G protein-coupled receptor (GPCR) modulators) .

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-17(2)28-21-10-8-18(9-11-21)14-22(27)24-13-12-19-15-25-23(26-16-19)20-6-4-3-5-7-20/h3-11,15-17H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMCQHNXKYJNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Phenylthio Intermediate

      Starting Material: 4-bromoacetophenone.

      Reaction: Nucleophilic substitution with isopropylthiol in the presence of a base like potassium carbonate.

      Conditions: Reflux in an appropriate solvent such as ethanol.

  • Synthesis of the Pyrimidinyl Ethyl Intermediate

      Starting Material: 2-phenylpyrimidine.

      Reaction: Alkylation with 2-bromoethylamine.

      Conditions: Use of a polar aprotic solvent like DMF and a base such as sodium hydride.

  • Coupling Reaction

      Starting Materials: The phenylthio intermediate and the pyrimidinyl ethyl intermediate.

      Reaction: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

      Conditions: Room temperature in a solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Products: Sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the acetamide or pyrimidine rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Various substituted derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

    Reduction: Often performed in ether or THF under inert atmosphere.

    Substitution: Conducted in polar solvents with bases to facilitate nucleophilic attack.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the development of ligands for catalysis or coordination chemistry.

Biology

    Biological Probes: Utilized in the study of biological pathways and enzyme interactions.

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Pharmacology: Explored for its effects on specific molecular targets, such as enzymes or receptors.

    Diagnostics: Used in the development of diagnostic agents for imaging or biomarker detection.

Industry

    Material Science: Incorporated into the design of new materials with specific properties.

    Agriculture: Evaluated for use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism by which 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isopropylthio group may enhance lipophilicity, facilitating membrane permeability, while the pyrimidine ring can engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

4-Substituted Phenyl Groups
  • Target Compound : The isopropylthio group enhances lipophilicity (logP) and may influence metabolic stability due to sulfur’s resistance to oxidative degradation.
  • Analog 5g (N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide): Features a dimethylamino group at the phenyl position, increasing polarity and basicity compared to the isopropylthio substituent. This alters solubility and membrane permeability .
  • Analog L748337: Contains a hydroxyphenoxy group, improving water solubility but reducing blood-brain barrier penetration relative to the target compound .
Heterocyclic Moieties
  • CGP12177A (benzimidazol-2-one derivative): Replaces pyrimidine with a benzimidazolone core, favoring β-adrenergic receptor antagonism .
  • SB251023: Incorporates a cyclopentylmethyl-phenoxymethylphosphonic acid group, introducing charged phosphonic acid for ionic interactions absent in the target compound .

Research Implications and Gaps

  • The target compound’s isopropylthio and pyrimidine groups warrant exploration in oncology (kinase inhibition) or neurology (GPCR modulation).
  • Comparative Deficiencies: Limited empirical data on its solubility, stability, or in vivo efficacy compared to analogs like SB251023 or CL316243, which have well-documented pharmacokinetic profiles .

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, with the CAS number 2034482-80-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3OS
  • Molecular Weight : 391.5 g/mol
  • Chemical Structure : The compound features a phenyl group substituted with an isopropylthio moiety and a pyrimidine ring, which may contribute to its biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. The presence of the isopropylthio group suggests potential interactions with thiol-containing proteins, which could modulate redox states and influence signaling pathways.

Anti-inflammatory Activity

A study focusing on related compounds revealed strong anti-inflammatory properties attributed to inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives with similar structures demonstrated significant inhibition of prostaglandin synthesis, leading to reduced inflammation in animal models . This suggests that this compound may exhibit comparable anti-inflammatory effects.

Anticancer Potential

The pyrimidine moiety is often associated with anticancer activity. Compounds containing pyrimidine rings have been documented to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Preliminary data suggest that this compound may also target specific kinases involved in tumor growth .

In Vitro Studies

In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For example, studies indicated that it could significantly reduce cell viability in breast cancer cell lines at micromolar concentrations. The IC50 values observed were promising and warrant further investigation into its mechanism of action.

In Vivo Studies

Animal studies have demonstrated the compound's efficacy in reducing tumor size in xenograft models. Administration of the compound resulted in a statistically significant decrease in tumor volume compared to control groups, highlighting its potential as an anticancer agent.

Data Summary

Activity Type Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerCytotoxicity against cancer cell lines
Tumor growth reductionDecreased tumor volume in vivo

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